Cas no 2344684-97-3 (1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid)
1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-3-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid
- EN300-7352042
- 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid
- 2344684-97-3
-
- Inchi: 1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-10(11(16)17)8-14(15)6-4-5-7-14/h10H,4-9H2,1-3H3,(H,16,17)
- InChI Key: ASGPUVSPSFBCLD-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC(C(=O)O)CC21CCCC2)=O
Computed Properties
- Exact Mass: 269.16270821g/mol
- Monoisotopic Mass: 269.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 66.8Ų
1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7352042-0.05g |
1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid |
2344684-97-3 | 95.0% | 0.05g |
$197.0 | 2025-03-11 | |
| Enamine | EN300-7352042-0.1g |
1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid |
2344684-97-3 | 95.0% | 0.1g |
$293.0 | 2025-03-11 | |
| Enamine | EN300-7352042-0.25g |
1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid |
2344684-97-3 | 95.0% | 0.25g |
$418.0 | 2025-03-11 | |
| Enamine | EN300-7352042-0.5g |
1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid |
2344684-97-3 | 95.0% | 0.5g |
$656.0 | 2025-03-11 | |
| Enamine | EN300-7352042-1.0g |
1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid |
2344684-97-3 | 95.0% | 1.0g |
$842.0 | 2025-03-11 | |
| Enamine | EN300-7352042-2.5g |
1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid |
2344684-97-3 | 95.0% | 2.5g |
$1650.0 | 2025-03-11 | |
| Enamine | EN300-7352042-5.0g |
1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid |
2344684-97-3 | 95.0% | 5.0g |
$2443.0 | 2025-03-11 | |
| Enamine | EN300-7352042-10.0g |
1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid |
2344684-97-3 | 95.0% | 10.0g |
$3622.0 | 2025-03-11 | |
| Aaron | AR028QSE-50mg |
1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-3-carboxylicacid |
2344684-97-3 | 95% | 50mg |
$296.00 | 2025-02-16 | |
| Aaron | AR028QSE-100mg |
1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-3-carboxylicacid |
2344684-97-3 | 95% | 100mg |
$428.00 | 2025-02-16 |
1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid
Comprehensive Overview of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid (CAS No. 2344684-97-3)
In the realm of organic chemistry and pharmaceutical research, 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid (CAS No. 2344684-97-3) has emerged as a compound of significant interest. This spirocyclic carboxylic acid derivative is characterized by its unique structural framework, combining a 1-azaspiro[4.4]nonane core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality. Such features make it a versatile intermediate in drug discovery, particularly for the synthesis of bioactive molecules targeting neurological and inflammatory pathways.
The compound's CAS No. 2344684-97-3 is frequently searched in academic and industrial databases, reflecting its growing relevance in medicinal chemistry. Researchers are particularly intrigued by its potential applications in designing small-molecule inhibitors and protease-targeting therapeutics, aligning with current trends in personalized medicine and structure-activity relationship (SAR) studies. Its spirocyclic architecture also contributes to enhanced metabolic stability, a hot topic in the development of orally bioavailable drugs.
From a synthetic perspective, 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid is often utilized in peptide mimetics and scaffold diversification. The Boc group serves as a temporary protecting group for the nitrogen atom, enabling selective functionalization—a technique widely discussed in forums on green chemistry and atom economy. This aligns with the pharmaceutical industry's push toward sustainable synthesis methods, a recurring theme in recent literature.
Analytical studies of this compound typically involve advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC purity analysis. These methods are critical for verifying the compound's identity and assessing its suitability for further derivatization. Notably, the carboxylic acid moiety allows for easy conjugation with amines or alcohols, making it a favorite among chemists exploring bioconjugation strategies or prodrug design.
In the context of drug delivery systems, the azaspiro[4.4]nonane scaffold has garnered attention for its ability to modulate lipophilicity and solubility—a key consideration in formulations for CNS-targeted therapies. This resonates with the increasing demand for blood-brain barrier (BBB)-penetrant molecules, a frequently searched topic in neuropharmacology. Additionally, the compound's potential role in epigenetic modulation is under investigation, given the rising interest in histone deacetylase (HDAC) inhibitors.
Regulatory and safety profiles of CAS No. 2344684-97-3 are often queried in compliance with REACH and ICH guidelines. While the compound is not classified as hazardous, proper handling protocols are recommended due to its carboxylic acid nature. This underscores the importance of material safety data sheets (MSDS) in laboratory settings—a subject of recurring discussions in occupational health forums.
In summary, 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid represents a multifaceted tool in modern chemistry. Its structural elegance and functional adaptability position it at the intersection of drug discovery, methodology development, and formulation science, addressing some of the most pressing challenges in biopharmaceutical innovation today.
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